molecular formula C21H26ClN B564521 Melitracen-d6 Hydrochloride CAS No. 1189648-08-5

Melitracen-d6 Hydrochloride

Cat. No.: B564521
CAS No.: 1189648-08-5
M. Wt: 333.933
InChI Key: RADLXCPDUXFGFF-TXHXQZCNSA-N
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Description

Melitracen-d6 Hydrochloride is a deuterated form of Melitracen Hydrochloride, a tricyclic antidepressant. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melitracen-d6 Hydrochloride involves the deuteration of Melitracen. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the Melitracen molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Hydrochloride Formation: The deuterated Melitracen is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Melitracen-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Melitracen-d6 Hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Melitracen.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Melitracen.

    Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

Melitracen-d6 Hydrochloride, like its non-deuterated counterpart, acts as a tricyclic antidepressant. It inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin at the synaptic cleft, increasing their levels in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Melitracen Hydrochloride: The non-deuterated form, used as an antidepressant.

    Amitriptyline Hydrochloride: Another tricyclic antidepressant with similar mechanisms of action.

    Imipramine Hydrochloride: A tricyclic antidepressant used for depression and anxiety.

Uniqueness

Melitracen-d6 Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and make it suitable for detailed analytical studies. The deuterium labeling allows for precise tracking in metabolic and pharmacokinetic studies, offering insights that are not possible with non-deuterated compounds.

Properties

CAS No.

1189648-08-5

Molecular Formula

C21H26ClN

Molecular Weight

333.933

IUPAC Name

3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3;

InChI Key

RADLXCPDUXFGFF-TXHXQZCNSA-N

SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl

Synonyms

3-(10,10-Dimethyl-d6)-9(10H)-anthracenylidene)-N,N-dimethyl-1-propanamine Hydrochloride;  9-(3-Dimethylaminopropylidene)-10,10-(dimethyl-d6)_x000B_-9,10-dihydroanthracene Hydrochloride;  Adaptol-d6;  Melixeran-d6;  Melitracene-d6;  Thymeol-d6;  Trausabun-d6;  U-2

Origin of Product

United States

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